molecular formula C9H12N2O3 B2889660 4-Pyrazol-1-yloxane-4-carboxylic acid CAS No. 1249601-23-7

4-Pyrazol-1-yloxane-4-carboxylic acid

Cat. No.: B2889660
CAS No.: 1249601-23-7
M. Wt: 196.206
InChI Key: ZLDRWYVVIVQZQN-UHFFFAOYSA-N
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Description

4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to an oxane (tetrahydropyran) moiety, with a carboxylic acid substituent at the 4-position of the oxane ring. Pyrazole derivatives are widely studied due to their biological activity, versatility in synthetic chemistry, and applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-pyrazol-1-yloxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRWYVVIVQZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid typically involves the formation of pyrazole derivatives. One common method is the reaction of isoxazole-5(4H)-ones with [RuCl2(p-cymene)]2 as a catalyst, leading to the formation of pyrazole-4-carboxylic acids . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Pyrazol-1-yloxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring, which can act as both proton donors and acceptors .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, diazoacetonitrile, and alkyl halides . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from the reactions of this compound include various substituted pyrazoles and fused pyrazole derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Pyrazol-1-yloxane-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an endogenous metabolite and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Pyrazol-1-yloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, affecting gene expression and cellular responses .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural analogs and their substituents:

Compound Name Core Structure Substituents CAS Number Reference
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Pyrazole-carboxylic acid Allyloxy at C4, phenyl at N1 956264-80-5
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Pyrazole-carboxylic acid Cyclohexyl at N1, 4-methoxyphenyl at C5 Not provided
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Pyrazole-carboxylic acid Allyl at N1, amino at C3 Not provided
1-Methyl-1H-pyrazole-4-carboxylic acid Pyrazole-carboxylic acid Methyl at N1 Not provided
4-Pyrazol-1-yloxane-4-carboxylic acid Pyrazole-oxane-carboxylic acid Pyrazole at C4 of oxane ring, carboxylic acid at C4 of oxane Not available Inferred

Key Observations :

  • This compound uniquely combines a pyrazole ring with an oxane scaffold, distinguishing it from simpler N-substituted pyrazole-carboxylic acids.
  • Substituents such as allyloxy (in ), amino (in ), and methoxyphenyl (in ) modulate electronic and steric properties, which influence reactivity and intermolecular interactions.

Physicochemical Properties

  • Solubility: The oxane ring in this compound may enhance hydrophilicity compared to phenyl-substituted analogs (e.g., ) but reduce it relative to amino-substituted derivatives (e.g., ), where hydrogen-bonding capacity is higher.
  • Melting Points : Cyclohexyl and methoxyphenyl groups (as in ) likely increase melting points due to enhanced van der Waals interactions, whereas allyloxy groups () may lower them due to conformational flexibility.
  • Acidity : The carboxylic acid group (pKa ~2–3) is common across analogs, but electron-withdrawing/donating substituents (e.g., methoxy in ) could modulate acidity.

Biological Activity

4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

This compound is synthesized through various methods, often involving the reaction of isoxazole derivatives. Its structure allows it to participate in several chemical reactions, such as oxidation and substitution, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit NF-kappa-B-mediated transcription, which plays a crucial role in inflammatory responses and cancer progression . The compound's ability to modulate signaling pathways suggests its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

Activity Type Target Effect
AntimicrobialBacterial strainsInhibition of growth
AntifungalFungal strainsDisruption of cell membranes
AnticancerMCF-7, K-562Induction of apoptosis

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) below 100 µg/mL for several pathogens, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

Another significant study investigated the anticancer properties of this compound on human cancer cell lines. The results showed that treatment with the compound led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 50 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

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